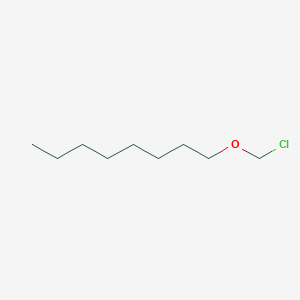
氯甲基辛醚
描述
Chloromethyl octyl ether (CMOE) is an ether compound used in scientific research applications. It is a volatile, colorless liquid at room temperature and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. CMOE is used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the development of new analytical methods. It is also used to study the biochemical and physiological effects of various compounds.
科学研究应用
氯甲基辛醚:科学研究应用综述
氯甲基化试剂: 氯甲基辛醚在各种化学合成中用作氯甲基化试剂。 它用于杯芳烃的氯甲基化,杯芳烃是具有篮状结构的大环状分子,在纳米技术和材料科学中具有潜在应用 .
氯甲基化聚合物的合成: 该化合物还用于合成氯甲基化聚(酞嗪酮醚砜酮),这是一种具有优异热稳定性和机械性能的高性能聚合物 .
聚醚醚酮的改性: 氯甲基辛醚用于改性聚醚醚酮(PEEK)共聚物,增强其性能以用于先进材料应用 .
阴离子交换膜: 在燃料电池技术中,它用作开发具有井然有序离子通道阵列的阴离子交换膜的前体,这对有效离子传输和燃料电池效率至关重要 .
多孔芳香框架(PAFs): 它参与PAFs的制备,PAFs用作N-杂环卡宾(NHC)铱配合物的载体。 这些配合物在催化和有机合成中具有重大应用 .
碱性特征和催化: 氯甲基辛醚的衍生物因其碱性特征而受到探索,并可能用作有机合成中的催化剂,展示了其在化学反应中的多功能性 .
作用机制
Target of Action
Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is primarily used as a chloromethylation reagent . Its primary targets are organic compounds, particularly those containing aromatic rings such as calixarenes . These compounds play a crucial role in various chemical reactions and processes, serving as the backbone for the synthesis of more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as chloromethylation . In this process, the chloromethyl group (-CH2Cl) of the chloromethyl octyl ether molecule is introduced into the target molecule . This results in the formation of a new compound with altered properties, enabling further chemical reactions or applications .
Biochemical Pathways
For instance, it has been used in the chloromethylation of calixarenes , which are macrocyclic compounds with applications in areas like catalysis, drug delivery, and environmental remediation .
Pharmacokinetics
Given its use as a reagent in chemical synthesis, it’s likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .
Result of Action
The primary result of chloromethyl octyl ether’s action is the chloromethylation of target molecules . This can significantly alter the target’s chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone) .
Action Environment
The action, efficacy, and stability of chloromethyl octyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, the conditions under which it’s used as a reagent, such as the temperature, pH, and solvent used in the reaction, can also impact its efficacy and the yield of the reaction .
生化分析
Biochemical Properties
It is primarily used as a chloromethylation reagent in the synthesis of polymers
Molecular Mechanism
The molecular mechanism of Chloromethyl octyl ether involves its role as a chloromethylation reagent. It can add a chloromethyl group to other molecules, potentially altering their properties and functions
属性
IUPAC Name |
1-(chloromethoxy)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNZEWYPUBSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336579 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-90-3 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl octyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
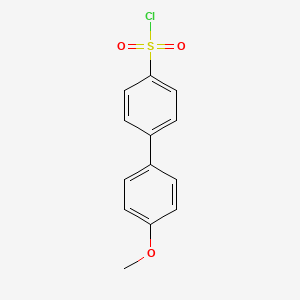
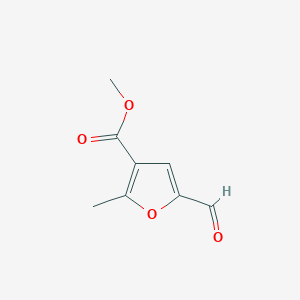
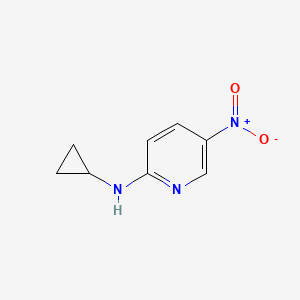
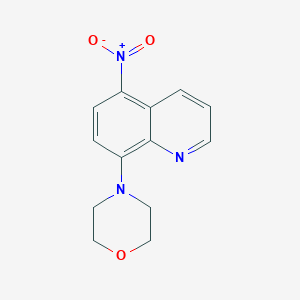
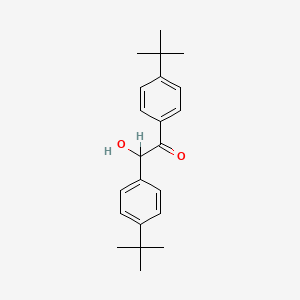

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
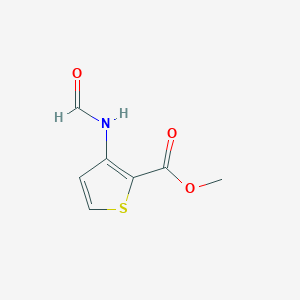

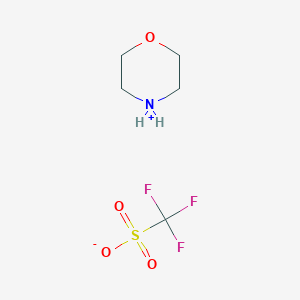

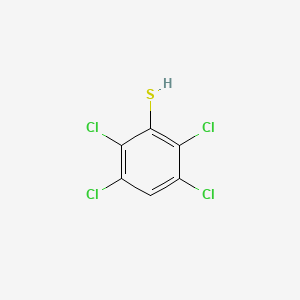
![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

